REACTION_CXSMILES
|
C(OC(N[C:9]1[CH:10]=[N:11][C:12]2[C:17]([CH:18]=1)=[C:16]([O:19][CH3:20])[CH:15]=[CH:14][CH:13]=2)=O)(C)(C)C.N([O-])=O.[Na+].C(Cl)Cl.[BrH:28]>O>[Br:28][C:9]1[CH:10]=[N:11][C:12]2[C:17]([CH:18]=1)=[C:16]([O:19][CH3:20])[CH:15]=[CH:14][CH:13]=2 |f:1.2|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4, dichloromethane
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |